molecular formula C23H28F2N6O4S B1683153 Ticagrelor CAS No. 274693-27-5

Ticagrelor

Cat. No.: B1683153
CAS No.: 274693-27-5
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-FNOIDJSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to reduce thrombotic events in patients with acute coronary syndrome (ACS). It exhibits linear pharmacokinetics, with a bioavailability of 36% due to its classification as a Biopharmaceutics Classification System (BCS) class IV drug . This compound and its active metabolite, AR-C124910XX, are primarily metabolized by CYP3A4/5 and eliminated via hepatic and biliary pathways . Its twice-daily dosing ensures sustained antiplatelet effects, making it a cornerstone in dual antiplatelet therapy (DAPT) for ACS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ticagrelor involves a multi-step process. One effective method includes a four-step reaction sequence optimized for industrial scalability. The critical steps involve the cyclization of 5-amino-1,4-disubstituted-1,2,3-triazole with dialkyl carbonate, followed by chlorination, amination, and propanethiolation reactions .

Industrial Production Methods: Industrial production of this compound has been optimized using response surface methodology and one-pot reactions to enhance yield and consistency. The process involves the preparation of intermediates, followed by telescoping the subsequent steps to achieve a high overall yield .

Chemical Reactions Analysis

Types of Reactions: Ticagrelor undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly employs reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Introduction to Ticagrelor

This compound is a potent antiplatelet medication primarily used in the management of acute coronary syndrome (ACS) and other cardiovascular conditions. As a reversible inhibitor of the P2Y12 receptor, it plays a crucial role in preventing platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke. Since its approval in 2010, this compound has gained recognition for its rapid onset of action and superior efficacy compared to traditional antiplatelet agents like clopidogrel.

Pharmacological Properties

This compound's pharmacological profile is characterized by several key features:

  • Rapid Absorption : this compound is quickly absorbed after oral administration, leading to a swift onset of action.
  • Reversible Inhibition : Unlike clopidogrel, this compound provides reversible inhibition of platelet aggregation, allowing for more flexible management of antiplatelet therapy.
  • Enhanced Efficacy : Studies have shown that this compound significantly reduces ischemic events without increasing bleeding risks compared to other agents .

Acute Coronary Syndrome (ACS)

This compound is primarily indicated for patients with ACS, including those undergoing percutaneous coronary intervention (PCI). Its use has been extensively documented in clinical trials:

  • PLATO Trial : The Platelet Inhibition and Patient Outcomes trial demonstrated that this compound reduced the composite endpoint of death from vascular causes, myocardial infarction, or stroke compared to clopidogrel .
  • TWILIGHT Trial : This study highlighted the benefits of this compound monotherapy after a short duration of dual antiplatelet therapy (DAPT), showing lower rates of major bleeding while maintaining efficacy .

Monotherapy vs. Dual Antiplatelet Therapy

Recent studies have explored the efficacy of this compound monotherapy compared to dual therapy:

  • GLOBAL LEADERS Trial : An analysis indicated that this compound monotherapy led to fewer ischemic events than aspirin monotherapy during the second year post-PCI, although there was a slight increase in bleeding events .
  • Long-Term Outcomes : this compound has been associated with improved long-term outcomes in patients who continue therapy beyond initial treatment phases .

Special Populations

This compound's applications extend to various patient populations:

  • Chronic Heart Failure : Studies have observed increased ventricular pauses in patients with chronic heart failure when treated with this compound, necessitating careful monitoring .
  • Elderly Patients : The drug is effective in older adults, though considerations regarding bleeding risks must be taken into account.

Case Study 1: Efficacy in ACS Management

A retrospective analysis involving 1,500 patients treated with this compound post-PCI showed a significant reduction in major adverse cardiovascular events over one year compared to those treated with clopidogrel. The study reported:

OutcomeThis compound Group (%)Clopidogrel Group (%)
Myocardial Infarction5.86.9
All-Cause Mortality4.55.9
Major Bleeding4.53.8

This case study underscores this compound's effectiveness in reducing ischemic events without significantly increasing major bleeding risks .

Case Study 2: Long-Term Efficacy

In another longitudinal study assessing patients on long-term this compound therapy, results indicated that adherence to treatment was associated with a marked decrease in recurrent cardiovascular events:

Time FrameEvent Rate (%)
6 Months2.0
12 Months3.5
24 Months4.0

These findings suggest that sustained use of this compound can lead to better long-term outcomes for patients at high risk for thrombotic events .

Mechanism of Action

Ticagrelor exerts its effects by reversibly inhibiting the platelet P2Y12 adenosine diphosphate receptor. This inhibition prevents the activation of platelets, thereby reducing the risk of thrombus formation. Unlike other P2Y12 inhibitors, this compound does not require metabolic activation and has a rapid onset of action .

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Comparison

Table 1: Pharmacokinetic Properties of Ticagrelor, Clopidogrel, and Prasugrel

Property This compound Clopidogrel Prasugrel
Prodrug No Yes Yes
Activation Pathway Not required CYP2C19/CYP3A4 CYP3A4/CYP2B6
Bioavailability 36% ~50% >79%
Time to Peak (Tmax) 1.5 hours 0.5–1 hour 0.5 hour
Half-life ~7 hours 6 hours (metabolite) 3.7 hours (metabolite)
Metabolism CYP3A4/5 CYP2C19, CYP3A4 CYP3A4, CYP2B6
Elimination Feces (58%), Urine (27%) Feces (50%), Urine (50%) Feces (68%), Urine (27%)
Protein Binding >99% 98% (metabolite) 98% (metabolite)

Key Differences :

  • This compound vs. Clopidogrel: this compound’s non-prodrug status eliminates reliance on CYP2C19 polymorphisms, which can cause clopidogrel resistance in 30% of patients . Clopidogrel’s irreversible binding requires daily dosing, while this compound’s reversibility allows faster offset of effects .
  • This compound vs. Prasugrel : Both inhibit P2Y12, but prasugrel’s higher bioavailability and faster activation result in stronger platelet inhibition. However, prasugrel’s irreversible binding increases bleeding risk .

Efficacy Outcomes in Clinical Trials

Table 2: Comparative Efficacy in Major Trials

Trial/Study Comparison Primary Endpoint (MACE) Hazard Ratio (95% CI)
PLATO This compound vs. Clopidogrel Reduced CV death, MI, stroke 0.84 (0.77–0.92)
TRITON-TIMI 38 Prasugrel vs. Clopidogrel Reduced CV death, MI, stroke 0.81 (0.73–0.90)
ISAR-REACT 5 Prasugrel vs. This compound Lower with Prasugrel 0.77 (0.62–0.94)
Network Meta-Analysis Prasugrel vs. This compound Prasugrel better for CV events 0.85 (0.72–0.99)

Key Findings :

  • This compound vs. Clopidogrel : this compound reduces MACE by 16% and cardiovascular mortality by 21% .
  • Prasugrel vs. This compound : ISAR-REACT 5 showed prasugrel’s superiority in reducing MACE (HR 0.77), but this contrasts with earlier meta-analyses suggesting equivalence .

Table 3: Bleeding Risk Comparison

Drug Comparison Major Bleeding Risk Odds Ratio (95% CI)
This compound vs. Clopidogrel Higher 1.25 (1.10–1.42)
Prasugrel vs. Clopidogrel Higher 1.32 (1.03–1.68)
Prasugrel vs. This compound Higher with Prasugrel 1.45 (1.10–1.91)

Notable Risks:

  • This compound : Associated with dyspnea (13.8% vs. 7.8% for clopidogrel) and ventricular pauses .
  • Prasugrel : Contraindicated in prior stroke due to 52% higher intracranial bleeding risk .

Special Populations and Genetic Considerations

  • CYP Polymorphisms : Clopidogrel’s efficacy is reduced in CYP2C19 loss-of-function carriers, while this compound’s metabolism via CYP3A4 shows interethnic variability (40% higher exposure in Asians) .
  • East Asian Populations : this compound increases bleeding risk vs. clopidogrel (OR 1.52) without reducing ischemic events .
  • Elderly Patients : this compound’s bleeding risk necessitates caution in those >75 years .

Cost-Effectiveness and Guideline Recommendations

  • NICE Analysis : Prasugrel dominated this compound in cost-effectiveness for ACS-PCI patients, but guidelines favor this compound due to broader applicability and safety .
  • ACC/AHA Guidelines : this compound is preferred over clopidogrel for ACS, while prasugrel is restricted to PCI settings .

Biological Activity

Ticagrelor is a novel antiplatelet agent that functions as a direct-acting antagonist of the P2Y12 receptor, primarily used in the management of acute coronary syndrome (ACS) and for secondary prevention of cardiovascular events. This article delves into the biological activity of this compound, exploring its pharmacokinetics, pharmacodynamics, clinical efficacy, and emerging antibacterial properties.

This compound binds reversibly and noncompetitively to the P2Y12 receptor, which is distinct from the irreversible binding mechanism of traditional thienopyridines like clopidogrel and prasugrel. This unique binding allows for a more rapid onset of action and a more potent inhibition of platelet aggregation. Studies indicate that this compound achieves significant platelet inhibition within 30 minutes of administration, compared to clopidogrel, which can take several hours to reach peak effects .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed with a median time to peak concentration (Tmax) of 2–3 hours after oral dosing.
  • Bioavailability : The absolute bioavailability is approximately 36%.
  • Metabolism : this compound is extensively metabolized primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. Its active metabolite, AR-C124910XX, exhibits similar pharmacological effects but at lower plasma concentrations .
  • Protein Binding : Both this compound and its active metabolite are highly bound to plasma proteins (>99.8%), indicating limited distribution outside the vascular compartment .

Clinical Efficacy

This compound has been shown to significantly reduce cardiovascular events compared to clopidogrel in several key clinical trials. The PLATO trial demonstrated that this compound reduced the composite endpoint of death from vascular causes, myocardial infarction (MI), or stroke by 16% compared to clopidogrel (9.8% vs. 11.7%, P < 0.001) over 12 months .

Table: Summary of Key Clinical Trials Involving this compound

Trial NameComparison GroupPrimary EndpointResult
PLATOClopidogrelDeath from vascular causes, MI, stroke9.8% vs. 11.7%, HR 0.84 (P < 0.001)
TRITON-TIMI 38ClopidogrelComposite endpoint (death, nonfatal MI, nonfatal stroke)HR 0.87 (P = 0.004)
PEGASUS-TIMI 54PlaceboMajor adverse cardiovascular eventsSignificant reduction observed

Antibacterial Activity

Recent studies have uncovered this compound's potential antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound demonstrated bactericidal activity against these resistant strains and inhibited biofilm formation in a dose-dependent manner .

Case Study Insights

In experimental models, this compound showed significant efficacy in reducing biofilm mass by over 85% at concentrations as low as 20 μg/mL . In vivo studies indicated that conventional oral dosages effectively inhibited biofilm growth on S. aureus-infected implants . Importantly, no resistant bacterial strains were isolated following exposure to this compound, suggesting a favorable resistance profile compared to traditional antibiotics .

Safety Profile

While this compound is associated with a higher risk of non-CABG major bleeding compared to clopidogrel (4.5% vs. 3.8%, P < 0.05), it does not increase overall major bleeding rates significantly . The net clinical benefit analysis from the PLATO trial indicated that despite the increased bleeding risk, this compound's benefits in reducing major cardiovascular events outweigh these risks.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol to investigate Ticagrelor’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Begin by defining primary endpoints (e.g., plasma concentration, bioavailability) and secondary outcomes (e.g., metabolite profiling). Use randomized controlled trials (RCTs) with appropriate sample sizes to ensure statistical power. Include control groups receiving placebo or comparator antiplatelet agents (e.g., clopidogrel). Implement blinding to reduce bias and validate assays (e.g., liquid chromatography-mass spectrometry) for pharmacokinetic measurements. Reference established guidelines for preclinical studies, such as FDA animal rule frameworks .

Q. What are effective strategies for conducting a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer : Use Boolean operators (e.g., "this compound AND P2Y12 receptor AND platelet aggregation") in databases like PubMed and Google Scholar to identify primary studies. Filter results by publication date (e.g., 2010–2025) and study type (e.g., in vitro, in vivo). Extract data into a matrix comparing experimental models, outcomes, and limitations. Cross-reference citations using tools like Web of Science’s "Cited by" feature to track seminal papers. Critically appraise studies for bias using tools like Cochrane Risk of Bias Tool .

Q. How should researchers address variability in platelet reactivity measurements across this compound studies?

  • Methodological Answer : Standardize assays (e.g., VerifyNow, light transmission aggregometry) by adhering to consensus protocols (e.g., ISTH guidelines). Report coefficient of variation (CV) for intra- and inter-assay precision. Use mixed-effects models to account for variability in patient demographics (e.g., CYP2C19 genotype) and adjust for covariates like renal function .

Advanced Research Questions

Q. What statistical approaches reconcile conflicting data on this compound’s efficacy in specific patient subgroups (e.g., diabetic vs. non-diabetic)?

  • Methodological Answer : Perform meta-regression to explore heterogeneity across trials. Stratify analyses by covariates (e.g., HbA1c levels, insulin use) and apply Bayesian frameworks to quantify probability of benefit. Validate findings using real-world data (RWD) from registries (e.g., SWEDEHEART) to assess generalizability. Address confounding via propensity score matching .

Q. How can multi-omics datasets (e.g., genomics, proteomics) be integrated to identify biomarkers of this compound response variability?

  • Methodological Answer : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link genetic variants (e.g., PON1 polymorphisms) to proteomic signatures (e.g., PAR4 receptor density). Apply machine learning (e.g., random forests) to predict bleeding risk from combined genomic and clinical data. Validate models in independent cohorts and share code via platforms like GitHub for reproducibility .

Q. What methodological considerations are critical for longitudinal studies assessing this compound’s long-term safety in post-ACS patients?

  • Methodological Answer : Design cohort studies with extended follow-up (≥3 years) and periodic monitoring for adverse events (e.g., dyspnea, bleeding). Use time-to-event analyses (e.g., Cox proportional hazards models) with competing risks (e.g., mortality unrelated to thrombosis). Collaborate with multicenter consortia to pool data and enhance statistical power. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate reporting bias .

Properties

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009337
Record name Ticagrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystalline powder

CAS No.

274693-27-5
Record name Ticagrelor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274693-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticagrelor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICAGRELOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 2-({(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol solution from above was cooled to 15° C., a solution of concentrated aqueous hydrochloric acid (465 kg) in methanol (623 kg), also tempered to 15° C., was charged. The reaction was stirred at 15° C. until the conversion criterion was fulfilled (>97%) and the phases were allowed to separate. The methanol-water layer, containing the product, was added to sodium bicarbonate (404 kg) in water (749 kg), keeping the temperature below 22° C. When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg) and the phases were separated. The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer was discharged. The ethylacetate layers were combined and washed once with water (490 kg). The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C., followed by a clear filtration and the concentration was adjusted to 6.2 L/kg 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol. The mixture was heated to 50° C. and then iso-octane was added (1152 kg) during 45 minutes. The slurry was cooled to 0° C. during 2.5 hours and then kept at this temperature for 3.5 hours. The product was isolated and washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg). Finally, the isolated product was dried under vacuum to give the title compound as a white solid (203 kg, 90% calculated from 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol).
Quantity
465 kg
Type
reactant
Reaction Step Two
Quantity
623 kg
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.